molecular formula C18H12FN B13422156 Benz(a)acridine, 10-fluoro-12-methyl- CAS No. 436-30-6

Benz(a)acridine, 10-fluoro-12-methyl-

Cat. No.: B13422156
CAS No.: 436-30-6
M. Wt: 261.3 g/mol
InChI Key: JKOLYLMWKXHXBI-UHFFFAOYSA-N
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Description

Overview of Acridine (B1665455) and Benzacridine Scaffolds in Academic Inquiry

The acridine scaffold, a nitrogen-containing heterocyclic tricycle, and its more complex benzacridine analogues, are privileged structures in medicinal chemistry. nih.govnih.gov Their planarity allows them to intercalate between the base pairs of DNA, a mechanism that underpins their potent biological activities. nih.gov This has led to the development of numerous acridine-based compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. ptfarm.plresearchgate.net

Benzacridines, which feature an additional fused benzene (B151609) ring, offer a larger surface area and modified electronic properties compared to acridine. This can influence their DNA binding affinity and specificity, as well as their interactions with other biological targets like topoisomerase enzymes. nih.gov The position of the nitrogen atom and the arrangement of the fused rings in benzacridine isomers (such as benz(a)-, benz(b)-, and benz(c)acridines) are crucial determinants of their biological activity. ontosight.ai For instance, certain substituted benz(a)acridines have been investigated as topoisomerase poisons, highlighting their potential in cancer chemotherapy. nih.gov

Significance of Fluorine and Methyl Substitutions in Polycyclic Aromatic Nitrogen Heterocycles for Research

The introduction of fluorine atoms and methyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.

Fluorine Substitution: The incorporation of fluorine can have profound effects on a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov The high electronegativity of fluorine can alter the electron distribution within the aromatic system, influencing the molecule's reactivity and its ability to participate in hydrogen bonding. researchgate.net In the context of drug design, fluorination is often employed to enhance membrane permeability and to block metabolic pathways, thereby increasing the bioavailability and half-life of a compound. nih.gov

Methyl Substitution: The methyl group, while seemingly simple, can also significantly impact a molecule's properties. It can enhance lipophilicity and influence the compound's conformation. Furthermore, the position of a methyl group can sterically hinder or promote interactions with biological targets. In some polycyclic aromatic hydrocarbons, methylation is known to be a critical factor in their carcinogenic activity, while in other contexts, it can be fine-tuned to optimize therapeutic effects. ontosight.aiacs.org

Research Objectives and Scope for Benz(a)acridine, 10-fluoro-12-methyl-

Based on the nature of its structural components, the primary research objectives for a compound like Benz(a)acridine, 10-fluoro-12-methyl- would logically revolve around elucidating the synergistic or antagonistic effects of the fluoro and methyl substituents on the benz(a)acridine scaffold. Key areas of investigation would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and fully characterizing its structure using modern spectroscopic techniques (NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography).

Physicochemical Properties: Determining properties such as solubility, stability, and electronic characteristics to understand its behavior in different environments.

Biological Evaluation: Screening the compound for various biological activities, with a primary focus on its potential as an anticancer agent due to the known properties of the benzacridine core. This would involve in vitro studies on cancer cell lines to assess cytotoxicity and its mechanism of action (e.g., DNA intercalation, topoisomerase inhibition).

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how the specific placement of the fluorine and methyl groups on the benz(a)acridine framework influences its biological activity.

Despite the clear rationale for such research, a comprehensive review of scientific databases indicates a lack of published studies focusing specifically on Benz(a)acridine, 10-fluoro-12-methyl-. The following sections, therefore, reflect this absence of specific data, while providing a framework for the type of information that would be sought in a dedicated research program.

Detailed Research Findings

A thorough search of the scientific literature and chemical databases did not yield any specific research findings for Benz(a)acridine, 10-fluoro-12-methyl-. While the compound is listed in chemical supplier catalogs, indicating its synthesis is possible, dedicated academic studies on its properties and applications are not publicly available at this time.

Synthesis and Characterization

There are no published, peer-reviewed synthetic procedures or detailed spectroscopic data specifically for Benz(a)acridine, 10-fluoro-12-methyl-. General synthetic strategies for substituted benz(a)acridines often involve multi-step sequences, such as the Friedländer annulation or other condensation reactions, followed by functional group manipulations to introduce substituents like fluorine and methyl groups.

Chemical Properties

Specific experimental data on the chemical properties of Benz(a)acridine, 10-fluoro-12-methyl- are not available in the scientific literature.

Biological Activity

There are no published studies detailing the biological evaluation of Benz(a)acridine, 10-fluoro-12-methyl-.

Interactive Data Tables

Due to the absence of specific research data for Benz(a)acridine, 10-fluoro-12-methyl-, no data tables can be generated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

436-30-6

Molecular Formula

C18H12FN

Molecular Weight

261.3 g/mol

IUPAC Name

10-fluoro-12-methylbenzo[a]acridine

InChI

InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3

InChI Key

JKOLYLMWKXHXBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Analysis of Benz a Acridine, 10 Fluoro 12 Methyl

Classical Approaches to Benzacridine Ring System Synthesis

The foundational synthesis of the benzacridine core has historically relied on multi-step sequences involving cyclization reactions. These methods, while robust, often require harsh reaction conditions and may lack the efficiency and functional group tolerance of more contemporary approaches.

Ullmann and Pfitzinger Variants in Acridine (B1665455) Synthesis

The Ullmann and Pfitzinger reactions are classical name reactions that have been adapted for the synthesis of acridines and can be conceptually extended to benz(a)acridines.

The Ullmann acridine synthesis typically involves the treatment of an N-arylanthranilic acid with an acylating agent, often polyphosphoric acid (PPA), to effect cyclization. scribd.com This method is a general approach for preparing various acridine derivatives. scribd.com A variation, the Ullmann condensation, involves the copper-catalyzed reaction between an aryl amine and an aryl halide. organic-chemistry.orgslideshare.net For the synthesis of a benz(a)acridine precursor, this could involve the coupling of a naphthylamine with a suitably substituted o-chlorobenzoic acid.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While primarily used for quinolines, modifications and extensions of this reaction can be envisioned for the construction of more complex fused systems like benz(a)acridines, particularly for constructing specific rings within the larger polycyclic framework. researchgate.net The reaction mechanism involves the hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound. wikipedia.org

Classical Reaction Description Key Reagents Applicability to Benz(a)acridine
Ullmann Acridine Synthesis Cyclization of N-arylanthranilic acids. scribd.comPolyphosphoric acid (PPA)Can be adapted using N-naphthylanthranilic acid derivatives.
Ullmann Condensation Copper-catalyzed coupling of aryl amines and aryl halides. organic-chemistry.orgslideshare.netCopper catalystUseful for creating the diarylamine precursor to the benz(a)acridine core.
Pfitzinger Reaction Condensation of isatin with a carbonyl compound. wikipedia.orgIsatin, carbonyl compound, basePotentially useful for constructing specific annulated quinoline (B57606) portions of the benz(a)acridine system. researchgate.net

Modern Synthetic Strategies for Functionalized Benz(a)acridines

Contemporary synthetic chemistry offers a range of more efficient and selective methods for the synthesis of complex heterocyclic systems like 10-fluoro-12-methylbenz(a)acridine. These strategies often employ catalytic systems and one-pot procedures to improve yields and reduce step counts.

Catalytic Approaches for Carbon-Fluorine and Carbon-Carbon Bond Formation

The introduction of a fluorine atom and a methyl group onto the benz(a)acridine skeleton requires specific and selective bond-forming reactions.

Carbon-Fluorine (C-F) Bond Formation: The synthesis of aryl fluorides has been significantly advanced by transition metal-mediated fluorination reactions. nih.govresearchgate.net Palladium-catalyzed nucleophilic fluorination, for example, involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.govresearchgate.net This approach would be suitable for the late-stage fluorination of a pre-formed benz(a)acridine precursor at the 10-position. nih.gov

Carbon-Carbon (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. semanticscholar.org For the introduction of the 12-methyl group, a Suzuki or Stille coupling of a halogenated benz(a)acridine intermediate with an appropriate methyl-organometallic reagent could be employed. Alternatively, a palladium-catalyzed auto-tandem reaction involving C=C bond formation followed by C(sp²)-N cross-coupling has been developed for the synthesis of functionalized acridines from o-dihalobenzenes and N-tosylhydrazones, offering a pathway to construct the core with inherent functionalization. semanticscholar.org

Catalytic Reaction Catalyst/Reagents Bond Formed Application for Target Compound
Palladium-Catalyzed Fluorination Pd(0) catalyst, Fluoride source (e.g., CsF) nih.govresearchgate.netC-FIntroduction of the 10-fluoro substituent.
Suzuki Coupling Pd catalyst, Methylboronic acid/esterC-CIntroduction of the 12-methyl substituent.
Stille Coupling Pd catalyst, MethylstannaneC-CIntroduction of the 12-methyl substituent.

One-Pot Multi-component Reactions in Benz(a)acridine Synthesis

One-pot multi-component reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. scielo.org.mxresearchgate.net Several MCRs have been developed for the synthesis of benzo[c]acridine derivatives, which can be conceptually adapted for benz(a)acridines. scielo.org.mx For instance, the three-component condensation of an aromatic aldehyde, a naphthylamine, and dimedone using a solid acid catalyst like sulfonic acid functionalized SBA-15 has been reported to produce tetrahydrobenzo[c]acridinone derivatives in high yields. scielo.org.mxresearchgate.net Such a strategy could be modified by choosing appropriate starting materials to construct a precursor to 10-fluoro-12-methylbenz(a)acridine.

Regioselective Fluorination and Methylation Techniques

Achieving the specific 10-fluoro-12-methyl substitution pattern requires highly regioselective reactions.

Regioselective Fluorination: The position of fluorination on an aromatic ring is often directed by the existing substituents. In the case of a benz(a)acridine system, the electronic properties of the heterocyclic core will dictate the most likely positions for electrophilic or nucleophilic aromatic substitution. For late-stage fluorination, the synthesis of a specific precursor, such as a bromo or triflate derivative at the 10-position, would allow for regioselective palladium-catalyzed fluorination. nih.govresearchgate.net

Regioselective Methylation: Similar to fluorination, regioselective methylation can be achieved through directed cross-coupling reactions from a halogenated precursor at the 12-position. Furthermore, developments in the regioselective N-methylation of related heterocyclic systems like (benz)imidazoles have shown that it is possible to target sterically more hindered positions under mild conditions, a principle that could be explored for the C-methylation of benz(a)acridines through directed C-H activation methodologies. nih.gov

Challenges and Innovations in the Synthesis of 10-fluoro-12-methyl-Benz(a)acridine

The primary challenges in the synthesis of 10-fluoro-12-methyl-benz(a)acridine lie in the precise placement of the fluoro and methyl substituents on the core structure. Traditional methods for the synthesis of acridines, such as the Bernthsen acridine synthesis, often require harsh reaction conditions, including high temperatures (200-270 °C) and the use of strong acids like zinc chloride or polyphosphoric acid, which can lead to low yields and the formation of undesired byproducts. wikipedia.orgyoutube.com

The introduction of a fluorine atom at the 10-position and a methyl group at the 12-position demands careful selection of starting materials and reaction conditions to ensure the desired regiochemistry. For instance, direct fluorination of the benz(a)acridine skeleton is generally not a viable option due to the lack of selectivity. Therefore, the fluorine and methyl groups must be incorporated into the precursor molecules prior to the final annulation reaction that forms the acridine core.

Innovations in synthetic organic chemistry offer potential solutions to these challenges. The use of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the synthesis of the key diarylamine intermediate under milder conditions than the classical Ullmann condensation. wikipedia.org Furthermore, advancements in catalysis, including the use of microwave irradiation in conjunction with catalysts like p-toluenesulphonic acid (p-TSA), have been shown to significantly reduce reaction times and improve yields in Bernthsen-type reactions. researchgate.net The development of one-pot synthesis and multi-component reactions for acridine derivatives also represents a significant step forward in improving the efficiency and environmental friendliness of these synthetic processes. researchgate.net

Table 1: Comparison of Traditional and Innovative Synthetic Methods for Acridine Synthesis

FeatureTraditional Methods (e.g., Bernthsen, Ullmann)Innovative Methods (e.g., Catalytic, Microwave-assisted)
Reaction Conditions High temperatures (200-270 °C), strong acidsMilder conditions, often lower temperatures
Catalysts Stoichiometric Lewis acids (e.g., ZnCl2)Catalytic amounts of transition metals or organic acids
Reaction Time Often 24 hours or moreSignificantly reduced, sometimes to minutes
Yields Often low to moderateGenerally higher
Byproducts Can be significantOften cleaner reactions with fewer byproducts
Environmental Impact Use of harsh and often toxic reagentsGreener approaches with less waste

Precursor Synthesis and Derivatization Strategies Relevant to the Compound

A plausible synthetic route to 10-fluoro-12-methyl-benz(a)acridine would likely involve the Bernthsen acridine synthesis. This approach would necessitate the synthesis of a specific diarylamine precursor, namely N-(4-fluorophenyl)-2-methyl-1-naphthylamine. The synthesis of this key intermediate would, in turn, rely on the availability of its constituent building blocks: 4-fluoroaniline (B128567) and a suitably functionalized 2-methylnaphthalene (B46627) derivative.

Synthesis of 4-Fluoroaniline:

4-Fluoroaniline is a readily available starting material that can be synthesized through various established methods. A common industrial route involves the reduction of 4-fluoronitrobenzene. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemicalbook.com Other methods include the use of bimetallic nanoparticles, which have shown high activity and selectivity. guidechem.com

Synthesis of 2-Methyl-1-naphthylamine:

2-Methyl-1-naphthylamine, also known as 1-amino-2-methylnaphthalene, is another crucial precursor. An improved synthetic route to this compound has been reported, providing a more efficient means of its preparation. acs.org This compound serves as a building block in various chemical reactions and can be used to introduce the 12-methylbenz(a) part of the target molecule. sigmaaldrich.com

Derivatization and Assembly Strategy:

With the precursors in hand, the synthesis of the diarylamine intermediate, N-(4-fluorophenyl)-2-methyl-1-naphthylamine, could be accomplished through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction between 4-fluoroaniline and a 2-methylnaphthalene derivative bearing a suitable leaving group (e.g., bromine or iodine) at the 1-position.

Once the diarylamine is obtained, the final step would be the Bernthsen condensation with a suitable carboxylic acid, such as formic acid, in the presence of a Lewis acid catalyst like zinc chloride or a protic acid like polyphosphoric acid, to yield 10-fluoro-12-methyl-benz(a)acridine. wikipedia.org The use of formic acid would lead to an unsubstituted carbon at the 9-position of the resulting acridine.

Table 2: Proposed Precursors for the Synthesis of 10-fluoro-12-methyl-benz(a)acridine

PrecursorChemical StructureRole in Synthesis
4-Fluoroaniline C₆H₆FNProvides the 10-fluoro-phenyl portion of the benz(a)acridine
2-Methyl-1-naphthylamine C₁₁H₁₁NProvides the 12-methyl-naphthalene portion of the benz(a)acridine
Formic Acid CH₂O₂Acts as the one-carbon source for the central acridine ring in the Bernthsen synthesis

An alternative approach could be the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comasianpubs.org For the synthesis of 10-fluoro-12-methyl-benz(a)acridine, this would require a fluorinated 2-aminobenzaldehyde (B1207257) and a 2-methyl-1-acetylnaphthalene or a related ketone. This method can offer high regioselectivity in the formation of the quinoline ring system within the benz(a)acridine structure. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Benz a Acridine, 10 Fluoro 12 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment throughout the molecule can be constructed.

The ¹H NMR spectrum of Benz(a)acridine, 10-fluoro-12-methyl- provides a wealth of information regarding its proton-containing moieties. The aromatic region of the spectrum is expected to be complex, displaying a series of multiplets corresponding to the nine protons on the fused ring system. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

The methyl group at the 12-position would appear as a distinct singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm. The integration of this peak would correspond to three protons. The aromatic protons would exhibit characteristic coupling patterns (doublets, triplets, and multiplets) arising from spin-spin interactions with neighboring protons, which are crucial for assigning their specific positions on the benz[a]acridine (B1217974) framework. Protons in close proximity to the electronegative fluorine atom and the nitrogen heteroatom would likely experience shifts to a lower field.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
-CH₃ (at C12) 2.5 - 3.0 Singlet N/A

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum would show 18 distinct signals corresponding to the 18 carbon atoms in Benz(a)acridine, 10-fluoro-12-methyl-. The carbon of the methyl group would resonate at a high field (typically 15-25 ppm).

The aromatic carbons would appear in the downfield region (110-150 ppm). The carbon atom directly bonded to the fluorine atom (C-10) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the carbons are modulated by the substituents; the fluorine atom generally causes a significant downfield shift for the carbon it is attached to (ipso-carbon) and influences the shifts of adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (ppm) Key Coupling
-CH₃ (at C12) 15 - 25 N/A
C-10 155 - 165 Large ¹JCF

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since ¹⁹F is a 100% naturally abundant, spin-½ nucleus, it provides sharp signals with a wide range of chemical shifts that are very sensitive to the local electronic environment. For Benz(a)acridine, 10-fluoro-12-methyl-, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom at the 10-position. The chemical shift of this signal provides information about the electronic nature of its surroundings. Furthermore, this signal would be split into a multiplet due to coupling with nearby protons (primarily through-space or through-bond interactions over two to four bonds), providing valuable information for confirming the fluorine's position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of Benz(a)acridine, 10-fluoro-12-methyl- would show characteristic absorption bands for its functional groups. Key expected vibrations include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C-C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the polycyclic aromatic system.

C-F stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ region, which is a key indicator of the fluoro-substituent.

C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carbon framework, which may be weak in the IR spectrum.

Table 3: Key IR Absorption Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (-CH₃) 2850 - 2960 Medium-Weak
Aromatic C=C/C=N Stretch 1400 - 1650 Medium-Strong
C-F Stretch 1000 - 1300 Strong

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The extended π-conjugated system of the benz[a]acridine core is expected to give rise to strong absorption in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum typically shows multiple bands corresponding to π → π* transitions. The positions and intensities of these absorption maxima are sensitive to the substitution pattern on the acridine (B1665455) ring. The introduction of fluoro and methyl groups can cause shifts (either bathochromic or hypsochromic) in the absorption bands compared to the parent benz[a]acridine molecule.

Many acridine derivatives are known to be fluorescent, and Benz(a)acridine, 10-fluoro-12-methyl- is expected to exhibit this property. Upon excitation at a wavelength corresponding to one of its absorption maxima, the molecule would emit light at a longer wavelength. The fluorescence emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process, which are influenced by the molecular structure and solvent environment.

Table 4: Compound Names Mentioned

Compound Name
Benz(a)acridine, 10-fluoro-12-methyl-

Fluorescence Quantum Yield and Lifetimes in Research Contexts

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Similarly, the fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. These parameters are fundamental in understanding the photophysical properties of a compound and are crucial for applications such as fluorescent probes and markers.

For acridine derivatives, these properties are known to be highly sensitive to the molecular structure and the local environment. Substituents on the acridine core, such as the fluoro and methyl groups in the specified compound, would be expected to significantly influence the electronic distribution and, consequently, the radiative and non-radiative decay pathways. However, without experimental data, any discussion of the fluorescence quantum yield and lifetimes of Benz(a)acridine, 10-fluoro-12-methyl- would be purely speculative.

Interactive Data Table: Fluorescence Properties of Benz(a)acridine, 10-fluoro-12-methyl-

ParameterValueConditions
Fluorescence Quantum Yield (Φf)Data Not Available-
Fluorescence Lifetime (τ)Data Not Available-
Excitation Wavelength (λex)Data Not Available-
Emission Wavelength (λem)Data Not Available-

This table is provided as a template. No data is available for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass of Benz(a)acridine, 10-fluoro-12-methyl-, allowing for the unambiguous determination of its chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. This pattern, often referred to as a molecular fingerprint, provides valuable structural information by showing how the molecule breaks apart under specific conditions. The fragmentation pathways are influenced by the positions of the substituents on the benz(a)acridine core. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. Unfortunately, no mass spectrometry data has been reported for this specific compound.

Interactive Data Table: Mass Spectrometry Data for Benz(a)acridine, 10-fluoro-12-methyl-

IonCalculated m/zObserved m/zFragmentation Products
[M]+•Data Not AvailableData Not AvailableData Not Available
[M+H]+Data Not AvailableData Not AvailableData Not Available

This table is provided as a template. No data is available for this compound.

High-Resolution Spectroscopic Techniques for Fine Structural Details

High-resolution spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NMR techniques like COSY, HSQC, HMBC) and X-ray crystallography, are pivotal for the complete structural elucidation of a molecule.

NMR Spectroscopy: High-resolution ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would provide detailed information about the chemical environment of each atom in Benz(a)acridine, 10-fluoro-12-methyl-. Two-dimensional NMR experiments would establish the connectivity between different atoms, confirming the substitution pattern on the benz(a)acridine skeleton.

The absence of any published studies on Benz(a)acridine, 10-fluoro-12-methyl- means that no such high-resolution spectroscopic data is available to confirm its fine structural details.

Computational and Theoretical Investigations of Benz a Acridine, 10 Fluoro 12 Methyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. nih.gov For a molecule such as Benz(a)acridine, 10-fluoro-12-methyl-, DFT, particularly using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G*, would be a common choice for geometry optimization and electronic property calculations. nih.govresearchgate.net

These calculations would predict a largely planar geometry for the fused aromatic ring system, which is characteristic of benz(a)acridines. The introduction of a methyl group at the 12-position might introduce a slight out-of-plane distortion to minimize steric strain. researchgate.net The fluorine atom at the 10-position, due to its small van der Waals radius, is not expected to significantly alter the planarity of the core structure. oup.com Bond lengths and angles would be influenced by the electronic effects of the substituents; the electron-donating methyl group and the electron-withdrawing fluorine atom would subtly alter the electron distribution and, consequently, the bond characteristics of the aromatic system. Computational studies on related fluorinated and methylated aza-aromatic compounds have shown that these substitutions can systematically tune the electronic properties. researchgate.netontosight.ai

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net

For Benz(a)acridine, 10-fluoro-12-methyl-, the HOMO is expected to be a π-orbital delocalized across the aromatic rings, while the LUMO would be a corresponding π*-antibonding orbital. The substituents play a significant role in modulating the energies of these orbitals.

Fluorine Substitution: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, which generally lowers the energy levels of both the HOMO and LUMO. oup.com

Methyl Substitution: The methyl group is a weak electron-donating group (+I effect), which tends to raise the energy of the HOMO more significantly than the LUMO, thereby potentially reducing the HOMO-LUMO gap. mdpi.com

The interplay of these opposing electronic effects would determine the final HOMO-LUMO gap. A smaller gap suggests higher chemical reactivity and polarizability. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

Compound TypeSubstituent EffectExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyExpected Impact on HOMO-LUMO Gap (ΔE)
Unsubstituted Benz(a)acridineReferenceBaselineBaselineReference Gap
Fluorinated Benz(a)acridineElectron-withdrawing (-I)LoweredLoweredLikely reduced oup.com
Methylated Benz(a)acridineElectron-donating (+I)RaisedSlightly RaisedLikely reduced mdpi.com
10-fluoro-12-methyl-Benz(a)acridineCombined (-I, +I)Net effect depends on position and interplayNet effect depends on position and interplayPredicted to be relatively small, indicating high reactivity

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For Benz(a)acridine, 10-fluoro-12-methyl-, the MEP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the acridine (B1665455) ring and the fluorine atom at the 10-position. mdpi.comsemanticscholar.org

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic rings and the methyl group.

Neutral Potential (Green): These regions are characteristic of the nonpolar aromatic carbon framework.

The MEP analysis provides a comprehensive picture of the molecule's charge distribution, highlighting the sites most likely to engage in intermolecular interactions, including hydrogen bonding and halogen bonding. acs.org

Conformational Analysis and Energetics of Substituted Benz(a)acridines

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a rigid, planar system like the benz(a)acridine core, conformational flexibility is limited. The primary focus of a conformational analysis for Benz(a)acridine, 10-fluoro-12-methyl- would be on the orientation of the 12-methyl group.

While the aromatic backbone is largely fixed, rotation of the methyl group around its C-C single bond is possible. Computational studies on similar methylated aromatic systems would be used to determine the most stable rotational conformer. researchgate.net Steric interactions between the methyl hydrogens and the hydrogen atom on the adjacent aromatic ring (at position 1) would be the main factor determining the preferred orientation and the energy barrier to rotation. However, given the relatively free rotation, it is likely that multiple conformations are accessible at room temperature. The planarity of the main ring system is generally maintained, though minor puckering can be induced by bulky substituents in bay-region positions. researchgate.net

Simulations of Intermolecular Interactions: Docking and Molecular Dynamics Studies

Simulations such as molecular docking and molecular dynamics (MD) are essential for understanding how a ligand like Benz(a)acridine, 10-fluoro-12-methyl- interacts with biological macromolecules. These methods are widely used in drug discovery to predict binding modes and affinities.

The planar, polycyclic aromatic structure of benz(a)acridine derivatives makes them classic candidates for DNA intercalation. nih.govresearchgate.netmdpi.comstlawu.edu

DNA Intercalation: Molecular docking simulations would likely predict that the planar benz(a)acridine core inserts itself between adjacent base pairs of the DNA double helix. iajpr.comresearchgate.net This intercalation is stabilized by π-π stacking interactions with the DNA bases. The 10-fluoro and 12-methyl substituents would likely be positioned in the major or minor groove of the DNA, where they could form additional interactions (such as van der Waals or hydrophobic interactions) that influence the binding affinity and sequence specificity. nih.gov

Protein Binding: Many acridine derivatives are known to inhibit enzymes that interact with DNA, such as topoisomerases. nih.gov Docking studies could be performed using the crystal structure of a protein like human topoisomerase I in complex with DNA. These simulations would predict how Benz(a)acridine, 10-fluoro-12-methyl- might fit into the enzyme's binding pocket at the DNA cleavage site, potentially stabilizing the enzyme-DNA complex and preventing DNA re-ligation. nih.govbenthamdirect.com

Molecular dynamics (MD) simulations can further refine these static docking poses, providing insights into the dynamic stability of the ligand-macromolecule complex over time. rsc.orgmdpi.comnih.gov MD simulations would model the flexibility of both the ligand and the biological target, offering a more realistic representation of the binding event and allowing for the calculation of binding free energies.

Biological TargetPredicted Binding ModeKey InteractionsInfluence of SubstituentsReference Docking Scores (Analogous Compounds) [kcal/mol]
DNA Double HelixIntercalation iajpr.comresearchgate.netπ-π stacking with base pairsFluoro and methyl groups in grooves may enhance affinity and specificity-8.0 to -9.5 iajpr.combenthamdirect.com
Topoisomerase IBinding at the DNA cleavage site nih.govπ-π stacking, hydrogen bonds, hydrophobic interactions with amino acid residues and DNA basesSubstituents can form specific contacts with protein residues, altering inhibitory potency-8.5 to -11.5 nih.govjppres.com
Other Kinases (e.g., VEGFR2)Competitive binding in the ATP pocketHydrogen bonds with hinge region, hydrophobic interactionsCan modulate selectivity and affinity for different kinase targets-9.0 to -10.5 jppres.com

Energetic Considerations of Ligand-Receptor Interactions

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies. For related acridine derivatives, studies have shown that the binding affinity is influenced by the nature and position of substituents. For instance, a study on acridine N-acylhydrazone derivatives found that a fluoro-substituted compound exhibited the highest binding constant with calf thymus DNA (ctDNA) in its series. mdpi.comresearchgate.net This suggests that the electronic modifications introduced by the fluorine atom can enhance the binding affinity.

The interaction of 10-fluoro-12-methyl-benz(a)acridine with protein receptors can also be modeled. In this context, interactions would likely involve hydrophobic pockets and potential hydrogen bonding, although the latter is less probable given the structure. The energetics of these interactions are governed by the complementarity of the ligand's shape and electronic properties with the receptor's binding site.

Table 1: Theoretical Interaction Components in Ligand-Receptor Binding

Interaction TypeContributing FactorsExpected Energetic Contribution
π-π Stacking Aromatic rings of the benz(a)acridine and DNA base pairs.Favorable
Van der Waals Close contacts between the ligand and the receptor.Favorable
Hydrophobic Effect Desolvation of the ligand and the binding site.Favorable
Steric Hindrance Repulsive forces from the methyl group.Unfavorable (if clashing)
Electrostatic Interaction of the fluoro group's dipole with the receptor.Favorable or Unfavorable

Substituent Effects on Electronic and Steric Properties: A Computational Perspective

Computational chemistry offers powerful tools to dissect the influence of substituents on the electronic and steric characteristics of a molecule. For 10-fluoro-12-methyl-benz(a)acridine, the fluoro and methyl groups are expected to impart distinct and significant modifications to the parent benz(a)acridine scaffold.

The fluorine atom at the 10-position is predicted to have a dual electronic effect. sci-hub.st Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic system. sci-hub.st This can lead to a localized region of lower electron density around the substitution site.

Table 2: Predicted Electronic Effects of the 10-Fluoro Substituent

Electronic EffectDescriptionConsequence for Electron Density
Inductive Effect (-I) Withdrawal of sigma-electron density due to fluorine's high electronegativity.Decrease in electron density, particularly at the substitution site.
Resonance Effect (+R) Donation of pi-electron density from fluorine's lone pairs into the ring.Increase in electron density within the π-system.

The methyl group at the 12-position primarily influences the steric and, to a lesser extent, the electronic properties of the molecule. Sterically, the methyl group adds bulk to the benz(a)acridine structure. researchgate.net This can have significant implications for ligand-receptor interactions, as the methyl group may clash with the receptor's surface, leading to an energetic penalty for binding. researchgate.net In the context of DNA intercalation, a methyl group in the "bay region" can cause distortion from planarity, which may affect the stability of the intercalated complex. nih.gov

Electronically, the methyl group is a weak electron-donating group through an inductive effect (+I). It pushes electron density into the aromatic system, which can slightly increase the electron density of the ring. Compared to the strong electronic perturbations of the fluoro group, the inductive effect of the methyl group is generally considered to be less pronounced. nih.gov

Computational modeling can quantify these steric effects by calculating molecular surfaces and volumes, and by simulating the docking of the molecule into a receptor site. The electronic contribution of the methyl group can be visualized through calculated electrostatic potential maps.

Table 3: Predicted Steric and Electronic Effects of the 12-Methyl Substituent

EffectDescriptionConsequence
Steric Hindrance The physical bulk of the methyl group occupies space.May hinder close approach to a receptor or cause distortion of the molecule.
Inductive Effect (+I) Donation of sigma-electron density from the methyl group to the ring.Slight increase in the electron density of the aromatic system.

Mechanistic Biological Interactions and Molecular Recognition Studies of Benz a Acridine, 10 Fluoro 12 Methyl

Interaction with Nucleic Acids (DNA and RNA)

The planar aromatic system of acridine (B1665455) derivatives is a classic pharmacophore for interaction with nucleic acids. These interactions are fundamental to their biological activities.

Benz(a)acridine derivatives, like other polycyclic aromatic hydrocarbons, are known to interact with DNA primarily through intercalation. nih.gov This process involves the insertion of the planar benz(a)acridine ring system between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs. The substituents on the benz(a)acridine core can significantly influence the binding affinity.

While direct binding affinity data for Benz(a)acridine, 10-fluoro-12-methyl- is not available, studies on other substituted acridines provide insights into the range of binding constants (Kb) observed for this class of compounds. For instance, a series of novel acridine N-acylhydrazone derivatives have been shown to bind to calf thymus DNA (ctDNA), with a fluoro-substituted derivative exhibiting the highest binding constant in its series. nih.gov The binding affinities for these compounds were in the range of 10³ M⁻¹, although intercalators can have binding constants ranging from 10⁴ to 10⁶ M⁻¹. nih.gov The presence of fluoro and methyl groups on the Benz(a)acridine, 10-fluoro-12-methyl- molecule would likely result in a binding affinity within this general range, though the precise value would depend on the specific electronic and steric contributions of these substituents. nih.gov

Table 1: DNA Binding Affinities of Representative Acridine Derivatives (In Vitro)

Compound Class Specific Derivative Example DNA Type Binding Constant (Kb) (M⁻¹)
Acridine N-acylhydrazones Fluoro-substituted derivative ctDNA 3.18 x 10³

Note: This table presents data from related compounds to illustrate the expected range of DNA binding affinity for intercalating acridines. Data for Benz(a)acridine, 10-fluoro-12-methyl- is not available.

By intercalating into the DNA helix, benz(a)acridine derivatives can interfere with the molecular machinery responsible for DNA replication and transcription. The distortion of the DNA structure upon intercalation can impede the progression of DNA and RNA polymerases along the DNA template, leading to the inhibition of these fundamental cellular processes.

Studies on a closely related compound, Dimethyl-10,12-benz(a)acridine (B95007) (DMBAcr), have shown that it depresses the synthesis of cellular DNA and RNA in parallel in both normal and virus-transformed chicken fibroblasts in culture. nih.gov This inhibitory effect on DNA synthesis is a direct consequence of the physical barrier presented by the intercalated molecule, which stalls the replication fork.

The inhibitory effects of benz(a)acridine derivatives extend to RNA synthesis. In vitro studies with various acridine derivatives have demonstrated their ability to inhibit DNA-directed RNA polymerase. nih.gov The primary mechanism of this inhibition is the prevention of the enzyme from binding to the DNA template due to the presence of the intercalated acridine molecule.

Research on Dimethyl-10,12-benz(a)acridine (DMBAcr) provides specific insights into how a compound of this class can differentially affect RNA synthesis. nih.gov In cultured chicken and mouse fibroblasts, DMBAcr was found to primarily block the formation of 28S and 18S ribosomal RNA (rRNA) species. nih.gov Interestingly, the synthesis of the 45S rRNA precursor and heterogeneous nuclear RNA (hnRNA) proceeded at almost the control rate. nih.gov This suggests a selective effect on the processing of the primary rRNA transcript rather than a general inhibition of transcription. Furthermore, DMBAcr was shown to inhibit the synthesis of viral RNA from Mengovirus, indicating a differential effect on DNA-directed versus RNA-directed RNA synthesis. nih.gov

Table 2: Effects of Dimethyl-10,12-benz(a)acridine (DMBAcr) on RNA Synthesis in Fibroblasts

RNA Species Effect of DMBAcr
28S and 18S ribosomal RNA Blocked
45S ribosomal RNA precursor Near control rate
Heterogeneous nuclear RNA (hnRNA) Not blocked
Rous sarcoma virus RNA production Not affected

Enzyme Inhibition and Modulation of Biomolecular Pathways (In Vitro and In Silico)

Beyond direct interaction with nucleic acids, benz(a)acridine derivatives can also exert their biological effects by inhibiting key enzymes involved in cellular processes.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Many acridine derivatives are potent inhibitors of topoisomerases I and II. nih.gov These compounds, often referred to as topoisomerase poisons, act by stabilizing the transient covalent complex formed between the enzyme and DNA. embopress.org This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering cell death.

While direct data for Benz(a)acridine, 10-fluoro-12-methyl- is not available, studies on substituted benz[a]acridines have demonstrated their activity as topoisomerase poisons. nih.govresearchgate.net For example, certain dihydrobenz[a]acridines have been shown to enhance DNA cleavage in the presence of topoisomerase I, indicating their role as topoisomerase I poisons. nih.govresearchgate.net However, in the same study, these benz[a]acridine (B1217974) derivatives did not enhance DNA cleavage in the presence of topoisomerase II. nih.govresearchgate.net This suggests a potential selectivity of some benz(a)acridines for topoisomerase I. Other acridine derivatives, however, have been shown to inhibit both topoisomerase I and II. nih.gov The specific substitution pattern on the benz(a)acridine ring system is a critical determinant of the inhibitory activity and selectivity towards topoisomerase I or II.

Table 3: Topoisomerase Inhibition by Representative Acridine and Benz(a)acridine Derivatives

Compound Class Enzyme Target Observed Effect
Dihydrobenz[a]acridines Topoisomerase I Enhanced DNA cleavage (poison)
Dihydrobenz[a]acridines Topoisomerase II No enhanced DNA cleavage

Note: This table presents data from related compounds to illustrate the potential topoisomerase inhibitory activity of the benz(a)acridine class. Data for Benz(a)acridine, 10-fluoro-12-methyl- is not available.

The biological activity of acridine derivatives is not limited to their interactions with nucleic acids and topoisomerases. The acridine scaffold has been explored for its potential to inhibit other enzymes.

Acetylcholinesterase (AChE): Several 9-substituted acridine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov Some of these derivatives have shown effective inhibition of both acetylcholinesterase and butyrylcholinesterase. nih.gov The inhibitory activity is dependent on the nature of the substituent at the 9-position of the acridine ring. While no specific data exists for Benz(a)acridine, 10-fluoro-12-methyl-, the general ability of the acridine structure to interact with cholinesterases suggests that this compound may also exhibit some level of inhibitory activity.

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govnih.gov While various heterocyclic compounds have been developed as aromatase inhibitors, there is currently no available scientific literature describing the interaction of Benz(a)acridine, 10-fluoro-12-methyl- or other benz(a)acridine derivatives with aromatase.

Glycosyltransferase: Glycosyltransferases are a large family of enzymes involved in the synthesis of complex carbohydrates. To date, there is no published research on the interaction of Benz(a)acridine, 10-fluoro-12-methyl- or related benz(a)acridine compounds with glycosyltransferases.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cellular Research)

The precise mechanisms governing the cellular uptake and subsequent intracellular localization of Benz(a)acridine, 10-fluoro-12-methyl- have not been extensively detailed in publicly available research. However, studies on related acridine derivatives provide insights into the potential pathways. The hydrophobic nature of the acridine ring system generally influences its bioavailability and cellular uptake. For other acridine compounds, research has shown that after internalization, they can distribute within the cytoplasm. nih.gov The specific subcellular destinations can vary, with some derivatives localizing in vesicular structures that move towards the nucleus, and others accumulating in acidic organelles like lysosomes. The method of delivery, such as encapsulation in liposomes, can also significantly influence the uptake process, sometimes facilitating entry into the cell through specific receptor interactions. nih.gov

Impact on Cellular Growth and Proliferation in Research Models (In Vitro)

In vitro studies on closely related benz(a)acridine compounds, such as dimethyl-10,12-benz(a)acridine (DBMAcr), have demonstrated significant effects on cellular growth and proliferation. Research indicates that these compounds can act as potent inhibitors of cell multiplication. This inhibitory effect is linked to the compound's ability to interfere with the synthesis of crucial cellular macromolecules. Specifically, DBMAcr has been shown to depress the synthesis of both cellular DNA and RNA. While the synthesis of the 45S ribosomal RNA precursor continues at a near-normal rate, the formation of the mature 28S and 18S ribosomal RNA species is blocked. In contrast, the synthesis of heterogeneous nuclear RNA and protein synthesis are not significantly impeded at effective concentrations.

Low concentrations of dimethyl-10,12-benz(a)acridine have been shown to effectively block the cell multiplication of both chicken and mouse fibroblasts in culture. This cytostatic effect has been observed to be reversible, at least after short incubation periods with the compound. The primary mechanism behind this inhibition is the parallel depression of cellular DNA and RNA synthesis.

Table 1: Effect of Dimethyl-10,12-benz(a)acridine on Fibroblast Cell Multiplication

Cell TypeEffect of Low ConcentrationsReversibilityPrimary Mechanism
Chicken FibroblastsBlocks cell multiplicationReversible after short incubationDepression of cellular DNA and RNA synthesis
Mouse FibroblastsBlocks cell multiplicationReversible after short incubationDepression of cellular DNA and RNA synthesis

Research has highlighted a differential impact of dimethyl-10,12-benz(a)acridine on normal versus transformed cells. Studies comparing normal chicken fibroblasts with those transformed by the Rous sarcoma virus (RSV) revealed that the transformed cells are more sensitive to the growth-inhibiting effects of the compound. Despite inhibiting the proliferation of the host cells, DBMAcr did not affect the production of the Rous sarcoma virus within these transformed fibroblasts. This suggests a selective mechanism of action, where the compound's inhibitory effects are more pronounced in the rapidly dividing, transformed cell population.

Table 2: Differential Effects of Dimethyl-10,12-benz(a)acridine on Normal and Transformed Fibroblasts

Cell LineSensitivity to Growth InhibitionEffect on Macromolecular SynthesisImpact on Rous Sarcoma Virus (RSV) Production
Normal Chicken FibroblastsLess sensitiveDepresses DNA and RNA synthesisNot Applicable
RSV-Transformed Chicken FibroblastsMore sensitiveDepresses DNA and RNA synthesisNot affected

Structure Activity Relationship Sar and Design Principles for Benz a Acridine Analogues

Influence of Fluoro-Substitution Position and Number on Molecular Interactions

The introduction of fluorine atoms into the benz(a)acridine scaffold is a key strategy in medicinal chemistry to modulate biological activity. The position and number of fluorine substituents significantly impact the molecule's electronic properties and its interactions with biological macromolecules like DNA and proteins.

Fluorine is the most electronegative element, and its incorporation can lead to a redistribution of electron density across the aromatic system. ontosight.ai This alteration of electronic properties can enhance the compound's ability to form stable complexes with biological targets. For instance, studies on fluorinated 3,6,9-trisubstituted acridine (B1665455) derivatives have shown that the presence of fluorine on an attached phenyl ring can lead to increased DNA binding affinity. nih.gov The high electronegativity of fluorine can polarize the C-F bond, creating dipole interactions that can contribute to the stability of the drug-target complex. nih.gov

The position of the fluorine atom is critical. In a compound like 10-fluoro-12-methyl-benz(a)acridine, the fluorine at the 10-position would influence the electronic environment of the adjacent rings. This can affect how the planar acridine core intercalates between DNA base pairs. Research on other fluorinated heterocyclic compounds has demonstrated that fluorine substitution can lead to changes in UV-visible absorption spectra upon DNA binding, indicating the formation of a drug-DNA complex. nih.govnih.gov The small size of the fluorine atom allows it to fit into enzyme receptor sites or between DNA base pairs, potentially enhancing binding without causing significant steric hindrance. nih.gov

Furthermore, fluorination can lead to increased intermolecular interactions, which may result in a bathochromic (red-shift) or hypsochromic (blue-shift) effect in the molecule's absorption spectrum, depending on the specific molecular aggregation. researchgate.netrsc.org In some acridine derivatives, fluoro-substitution has been associated with the highest binding constant values when interacting with calf thymus DNA (ctDNA). mdpi.com

Table 1: Influence of Fluoro-Substitution on Acridine Analogue Properties
Compound TypeObserved Effect of FluorinationPotential Molecular InteractionReference
Fluorinated 3,6,9-trisubstituted acridinesIncreased DNA binding affinity (K = 2.32 x 10⁶ M⁻¹)Formation of stable acridine-DNA complex nih.gov
(Acridin-4-yl)benzohydrazideHighest DNA binding constant (Kb = 3.18 × 10³ M⁻¹)Interaction with calf thymus DNA (ctDNA) mdpi.com
Benz(c)acridine, 11-fluoro-7-methyl-Significantly influences electronic propertiesModulates interaction with enzymes, receptors, or DNA ontosight.ai
Fluorinated benzothiadiazole polymersDecreased energy levels of molecular orbitalsInfluences charge carrier mobility rsc.org

Impact of Methyl-Substitution on Binding Affinity and Stereochemical Requirements

The introduction of a methyl group, as seen in the 12-position of 10-fluoro-12-methyl-benz(a)acridine, can have a significant impact on the molecule's binding affinity and specificity. Unlike the electron-withdrawing fluorine atom, the methyl group is electron-donating and can also introduce steric bulk.

The position of the methyl group is crucial due to stereochemical requirements. A methyl group at the 12-position of the benz(a)acridine ring system is located in the "bay region," a sterically crowded area. This can influence the planarity of the molecule, which is a critical factor for effective DNA intercalation. Research on methylated benz[a]anthracene derivatives, a structurally related class of polycyclic aromatic hydrocarbons, has shown that the number and position of methyl groups lead to major changes in biological activities. nih.gov Specifically, methylation at certain positions can significantly enhance immunosuppressive effects, indicating a profound impact on interactions with cellular pathways. nih.gov In benz[c]acridines, methyl groups at various positions were found to correlate with potent carcinogenic activity and lower resonance energy per pi-electron. nih.gov

Table 2: Influence of Methyl-Substitution on Acridine Analogue Properties
Compound TypeObserved Effect of MethylationImpact on BindingReference
5-Methylacridine derivativesLost selectivity for quadruplex DNA but had higher affinity for most DNA sequences.Enhanced non-specific DNA binding. mdpi.com
7-Methyl-benz[c]acridine derivativesCorrelated with potent carcinogenic activity.Associated with significantly lower resonance energy per pi-electron. nih.gov
7,12-Dimethylbenz[a]anthraceneSignificantly enhanced immunosuppression compared to mono-methylated analogues.May act on signal transduction mediated by the T-cell receptor. nih.gov

Rational Design Strategies for Novel Benz(a)acridine Derivatives

The rational design of novel benz(a)acridine derivatives leverages the SAR principles to optimize therapeutic potential while minimizing undesirable effects. A primary strategy involves the judicious modification of the acridine scaffold with functional groups that enhance target interaction and improve pharmacokinetic properties. manchester.ac.ukresearchgate.net

One key approach is the introduction of groups that block metabolic pathways. The use of fluorine is a classic example, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. nih.govmanchester.ac.uk This can increase the bioavailability and half-life of the drug. Another strategy is the use of sterically bulky groups, such as a t-butyl group, to physically shield metabolically susceptible sites on the molecule. researchgate.net

Another powerful design strategy involves linking the benz(a)acridine core to other chemical moieties to create hybrid or multi-functional molecules. For example, acridine has been linked to polyamine chains, which can bind to the negatively charged phosphate (B84403) backbone of DNA, complementing the intercalating action of the acridine ring. hud.ac.uk This multi-pronged approach can lead to significantly enhanced binding and cytotoxicity. The design of such conjugates requires careful consideration of the linker's length and flexibility to ensure optimal interaction of all components with the target. hud.ac.uk The synthesis of new derivatives often involves multi-component reactions that allow for the efficient generation of a library of compounds with diverse substitutions for screening. scielo.org.mx

Correlation between Electronic Properties and Mechanistic Biological Effects

The biological effects of benz(a)acridine derivatives are fundamentally linked to their electronic properties, which dictate their ability to interact with cellular targets. The combination of a fluoro and a methyl group on the benz(a)acridine skeleton creates a unique electronic profile that can influence its mechanism of action.

The primary mechanism for many acridine derivatives is DNA intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov This process is governed by electronic and steric factors. The electron-rich DNA base pairs can donate electrons to the π-orbitals of the acridine system, stabilizing the complex. nih.gov The electron-withdrawing nature of the fluorine at the 10-position can enhance the electron-accepting capability of the acridine core, potentially strengthening this interaction. ontosight.ai Conversely, the electron-donating methyl group at the 12-position can also modulate the electron density of the ring system. mdpi.com

Table 3: Correlation of Properties and Biological Effects
PropertyInfluence of Substituents (Fluoro/Methyl)Mechanistic Biological EffectReference
Electron DensityFluorine (withdrawing) and Methyl (donating) groups modulate electron distribution across the aromatic system.Affects DNA intercalation efficiency and formation of drug-DNA complexes. ontosight.ainih.govnih.gov
Binding AffinityFluorine can increase binding affinity; Methyl groups can increase affinity but reduce specificity.Potentiation of topoisomerase I/II inhibition, leading to cell cycle arrest and apoptosis. nih.govmdpi.com
Resonance EnergyMethyl groups can lead to lower resonance energy per pi-electron.Correlated with carcinogenic activity in certain benz[c]acridine (B1195844) series. nih.gov
Metabolic StabilityStrong C-F bond can block metabolic oxidation.Enhanced pharmacokinetic profile and bioavailability. nih.govmanchester.ac.uk

Emerging Research Frontiers and Future Directions for Benz a Acridine, 10 Fluoro 12 Methyl

Exploration of Advanced Synthetic Methodologies

The synthesis of complex, functionalized aza-aromatic systems like Benz(a)acridine, 10-fluoro-12-methyl- necessitates the development of sophisticated and efficient chemical strategies. While classical condensation reactions have been the cornerstone of acridine (B1665455) synthesis, emerging research focuses on methodologies that offer greater precision, higher yields, and improved sustainability.

Future synthetic exploration for this compound and its analogues could involve:

Iterative Nucleophilic Aromatic Substitution (SNAr): This powerful technique can be used to build complex fluorinated aromatic systems. nih.gov Research has demonstrated that highly fluorinated precursors, such as hexafluorobenzophenone, can undergo sequential SNAr reactions with various nucleophiles (including amines) followed by cyclization to form fluorinated acridones. nih.gov This approach allows for precise control over the degree and position of fluorination, providing a scalable route to novel fluorinated acridine cores that could be further functionalized.

One-Pot Multi-Component Reactions: To enhance efficiency and reduce waste, one-pot syntheses are being increasingly explored for constructing complex heterocyclic scaffolds. For instance, the synthesis of benzo[c]acridine derivatives has been achieved through a three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone using nanoporous acid catalysts. scielo.org.mxresearchgate.net Adapting such a strategy could provide a direct and environmentally friendly route to the benz(a)acridine core, which could then be subjected to targeted fluorination and methylation.

Late-Stage C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. For aza-aromatic compounds, transition-metal-catalyzed C-H activation offers a revolutionary way to introduce functional groups without the need for pre-functionalized starting materials. This would be particularly valuable for modifying the benz(a)acridine skeleton to introduce the methyl group or other functionalities at specific sites, streamlining the synthetic process significantly.

These advanced methods represent a shift from traditional multi-step, often harsh, synthetic protocols towards more elegant and atom-economical strategies for producing Benz(a)acridine, 10-fluoro-12-methyl- and a library of related derivatives for further study.

Development of Novel Spectroscopic Probes and Imaging Agents (Non-Clinical)

Acridine derivatives are well-known for their fluorescent properties, making them attractive scaffolds for the development of chemical sensors and biological imaging agents. rsc.org The introduction of a fluorine atom can significantly enhance these properties by increasing photostability and quantum yield while tuning the absorption and emission spectra. nih.gov These characteristics position Benz(a)acridine, 10-fluoro-12-methyl- as a promising candidate for development into novel spectroscopic tools for academic research.

Future research in this area could focus on:

Polarity-Sensitive Probes: The fluorescence of acridine derivatives can be highly sensitive to the microenvironment's polarity. Research has shown that by reacting 9-acridine carboxaldehyde with different cyano compounds, probes can be created whose emission wavelength and intensity change dramatically with solvent polarity. rsc.org This solvatochromic behavior could be exploited in Benz(a)acridine, 10-fluoro-12-methyl- to develop probes for studying non-polar environments within complex systems, such as lipid droplets in cell biology research. rsc.org

Ion Sensing: The nitrogen atom in the acridine ring and the potential for incorporating chelating groups onto the benz(a)acridine skeleton offer opportunities for creating fluoroionophores (fluorescent ion sensors). The binding of a target ion would modulate the electronic structure of the molecule, leading to a detectable change in the fluorescence signal.

DNA Intercalating Agents: The planar structure of the benz(a)acridine core allows it to intercalate between the base pairs of DNA. Fluorinated 3,6,9-trisubstituted acridine derivatives have been synthesized and shown to bind strongly to calf thymus DNA, with their binding affinity and antiproliferative activity influenced by the fluorine substituents. nih.gov While clinical applications are beyond the scope of this discussion, the use of Benz(a)acridine, 10-fluoro-12-methyl- as a fluorescent stain for nucleic acids in laboratory settings is a viable research direction. nih.govnih.gov

The potential photophysical properties of this compound, extrapolated from related fluorinated aromatic dyes, suggest its utility as a robust fluorophore for non-clinical applications.

Table 1: Representative Photophysical Properties of Acridine-Based Fluorescent Probes

Probe TypeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Key Feature
Polarity-Sensitive Probe~400550-6000.05 - 0.35Emission shifts with solvent polarity
DNA Intercalator~410430-460VariableFluorescence enhancement upon binding
General Fluorophore~360410-440> 0.50High photostability and brightness

Note: Data is representative of the class of acridine derivatives and indicates potential performance, not measured values for Benz(a)acridine, 10-fluoro-12-methyl-.

Integration of Multi-Omics Data in Understanding Molecular Perturbations

Understanding the biological impact of xenobiotics like Benz(a)acridine, 10-fluoro-12-methyl- at a systems level requires a holistic approach. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive snapshot of the molecular perturbations within a biological system upon exposure to a compound. researchgate.netnih.gov This strategy is a major future direction for elucidating the specific molecular mechanisms of action of novel aza-PAHs.

A potential multi-omics workflow to study Benz(a)acridine, 10-fluoro-12-methyl- could include:

Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in a model system (e.g., a specific cell line) exposed to the compound. This can identify signaling pathways that are activated or repressed, such as those related to oxidative stress, DNA damage response, or xenobiotic metabolism (e.g., aryl hydrocarbon receptor signaling). mdpi.com

Proteomics: Employing mass spectrometry-based methods to quantify changes in the protein landscape. This provides a functional readout of the transcriptomic changes and can identify post-translational modifications that are not visible at the gene expression level. Studies on other PAHs have identified altered expression of proteins involved in metabolic pathways and cellular structure. mdpi.com

Metabolomics: Analyzing the small-molecule metabolites within the system. This can reveal disruptions in metabolic pathways (e.g., energy metabolism) and identify the specific biotransformation products of Benz(a)acridine, 10-fluoro-12-methyl-.

Integrative Analysis: The true power of this approach lies in integrating these disparate datasets. researchgate.net For example, an observed upregulation of a specific gene (transcriptomics) should correlate with an increase in the corresponding protein (proteomics), which in turn may lead to the depletion of a substrate and accumulation of a product (metabolomics). This integrative analysis can build robust models of the compound's molecular toxicology and mechanism of action.

By applying a multi-omics strategy, researchers can move beyond single-endpoint assays to build a comprehensive understanding of how Benz(a)acridine, 10-fluoro-12-methyl- interacts with and perturbs biological systems at a molecular level.

Investigation of Environmental Fate and Degradation Mechanisms (Academic Focus)

The environmental persistence of PAHs is a significant concern. The introduction of a stable carbon-fluorine bond and a heterocyclic nitrogen atom into the aromatic system of Benz(a)acridine, 10-fluoro-12-methyl- is expected to influence its environmental fate and degradation pathways. An academic focus on these mechanisms is crucial for a complete understanding of this emerging compound class.

Key research directions include:

Photodegradation: Many PAHs undergo photodegradation in the presence of sunlight, a key environmental transformation process. atlantis-press.comnih.gov Studies on the aqueous photodegradation of PAHs have determined quantum yields and degradation kinetics, which follow pseudo-first-order models. nih.govnih.gov Future research should investigate the photodegradation of Benz(a)acridine, 10-fluoro-12-methyl- under simulated solar light. The high strength of the C-F bond may render the molecule more resistant to photolytic cleavage compared to its non-fluorinated counterpart, potentially increasing its environmental persistence. researchgate.net

Biodegradation: Microbial degradation is a primary route for the removal of PAHs from contaminated environments. nih.govresearchgate.net However, fluorinated organic compounds are often more recalcitrant to microbial breakdown. acs.org Investigations using microbial consortia from PAH-contaminated soils could be conducted to determine if microbes can metabolize Benz(a)acridine, 10-fluoro-12-methyl-. Identifying the enzymatic pathways and degradation products would be a critical area of study. The nitrogen heteroatom also alters the electronic properties and may lead to different initial enzymatic attacks compared to carbocyclic PAHs.

Sorption and Transport: The physicochemical properties of the compound, influenced by fluorination, will dictate its partitioning in the environment (e.g., sorption to soil/sediment organic matter vs. dissolution in water). nih.gov Determining these parameters is fundamental to modeling its transport and eventual fate in various environmental compartments.

Table 2: Comparison of Degradation Mechanisms for Polycyclic Aromatic Compounds

Degradation TypeMechanismInfluencing FactorsPotential Impact of Fluorination
PhotodegradationDirect absorption of UV light leading to bond cleavage; indirect photo-oxidation via reactive oxygen species.Light intensity, pH, presence of sensitizers (e.g., humic acids).Increased resistance to degradation due to high C-F bond energy.
BiodegradationEnzymatic attack (e.g., by dioxygenases) by microorganisms to break down the aromatic rings.Bioavailability, presence of co-contaminants, microbial population, oxygen levels.Potential for high recalcitrance; inhibition of key metabolic enzymes.

Potential in Materials Science Applications (e.g., Organic Electronics, Photovoltaics)

The rigid, planar, and electron-rich structure of acridine derivatives makes them excellent candidates for use in organic electronics. Fusing the acridine core with additional benzene (B151609) rings to form benz(a)acridine, and further functionalizing it with fluorine and methyl groups, can precisely tune its electronic and photophysical properties for specific applications, particularly in organic light-emitting diodes (OLEDs).

Future research into the materials science applications of Benz(a)acridine, 10-fluoro-12-methyl- could explore its use as:

An Emitter Layer in OLEDs: Acridine-based molecules can be highly fluorescent and are used as emitters in OLEDs. The specific substitutions on Benz(a)acridine, 10-fluoro-12-methyl- would determine its emission color. Fused acridine-naphthalene chromophores, for example, have been developed as deep-blue emitters for high-definition displays. rsc.org

A Host Material in Phosphorescent OLEDs (PhOLEDs): A critical requirement for host materials is a high triplet energy level to efficiently confine the triplet excitons of the phosphorescent guest dopant. Acridine derivatives have been successfully designed as host materials. mdpi.com The electronic properties imparted by the fluoro and methyl groups could be tailored to achieve a high triplet energy and good charge-transporting properties, making it a suitable host. nih.gov

An n-Type or Ambipolar Semiconductor: Fluorination is a well-established strategy in materials science to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of an organic molecule. rsc.org This lowering of the LUMO level facilitates electron injection and transport, making the material more n-type in character. A sufficiently fluorinated benz(a)acridine could therefore be investigated as an electron-transporting or ambipolar material for use in Organic Field-Effect Transistors (OFETs).

The ability to tune electronic properties through fluorination is a powerful tool, suggesting that Benz(a)acridine, 10-fluoro-12-methyl- and related structures are promising building blocks for next-generation organic electronic devices. rsc.org

Table 3: Representative Electronic Properties of Acridine-Based Materials for Organic Electronics

Material TypeHOMO Level (eV)LUMO Level (eV)Triplet Energy (ET, eV)Potential Application
Hole-Transporting Host-5.4 to -5.7-2.0 to -2.4> 2.5Host for PhOLEDs
Blue Emitter-5.6 to -5.9-2.3 to -2.7~2.7TADF or Fluorescent OLEDs
Electron-Transporting Material-5.9 to -6.2-2.8 to -3.1> 2.8ETL in OLEDs, n-channel in OFETs

Note: Data is representative of the class of acridine-based materials and indicates potential properties, not measured values for Benz(a)acridine, 10-fluoro-12-methyl-.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 10-fluoro-12-methylbenz(a)acridine?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for confirming molecular weight and purity. Gas chromatography (GC) using non-polar capillary columns (e.g., DB-5) with temperature programming (e.g., 50°C to 300°C at 10°C/min) can resolve structural isomers and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, is critical for verifying substitution patterns, such as the fluorine and methyl groups at positions 10 and 12, respectively. Ensure deuterated solvents (e.g., CDCl3_3) are free of contaminants to avoid spectral interference.

Q. How can environmental samples be screened for trace levels of 10-fluoro-12-methylbenz(a)acridine?

Use isotope dilution techniques with deuterated analogs (e.g., benz(a)acridine-d10_{10}) as internal standards to improve quantification accuracy in complex matrices like soil or air particulates. Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS/MS in selected reaction monitoring (SRM) mode enhances sensitivity and minimizes matrix effects. Detection limits below 1 ng/L are achievable with optimized ionization parameters (e.g., electron impact at 70 eV) .

Q. What synthetic routes are reported for 10-fluoro-12-methylbenz(a)acridine?

A multistep approach involves:

  • Fluorination : Direct electrophilic fluorination of 12-methylbenz(a)acridine using Selectfluor™ in acetonitrile at 80°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Validation : Cross-check intermediates via melting point analysis and infrared (IR) spectroscopy (e.g., C-F stretch at 1200–1250 cm1^{-1}) . Alternative methods include Suzuki-Miyaura coupling with fluorinated aryl boronic acids, though yields may vary due to steric hindrance from the methyl group .

Advanced Research Questions

Q. How do conflicting reports on the carcinogenicity of benz(a)acridine derivatives inform experimental design for 10-fluoro-12-methylbenz(a)acridine?

While benz[c]acridine (a structural analog) showed weak carcinogenicity in mouse dermal assays, its fluoro-methyl derivative may exhibit altered bioactivity due to increased electron-withdrawing effects. Design in vivo studies using CD-1 mice with both topical application and intraperitoneal injection to assess tumorigenicity. Include positive controls (e.g., benzo[a]pyrene) and monitor for dose-dependent responses. Conflicting data from short-term assays (e.g., Ames test) require validation via mammalian cell mutagenicity assays (e.g., MLA for chromosomal aberrations) .

Q. What computational strategies predict the reactivity of 10-fluoro-12-methylbenz(a)acridine in environmental degradation studies?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model bond dissociation energies (BDEs) to identify labile sites. For example, the C-F bond may hydrolyze under alkaline conditions, forming phenolic intermediates. Pair computational results with experimental HPLC-UV to track degradation products in simulated sunlight (Xe lamp, λ > 290 nm). Compare half-lives in aqueous vs. lipid-rich matrices to assess environmental persistence .

Q. How can researchers resolve contradictions in reported ionization energies for benz(a)acridine derivatives?

Discrepancies in gas-phase ionization energies (e.g., 8.1 ± 0.1 eV for benz(a)acridine) may arise from instrumental variability (e.g., charge-transfer vs. photoionization methods). Replicate measurements using calibrated electron ionization (EI) sources and reference compounds (e.g., n-alkanes). Statistical analysis (e.g., Grubbs’ test) can identify outliers in datasets .

Q. What methodologies elucidate the structure-activity relationship (SAR) of 10-fluoro-12-methylbenz(a)acridine in mutagenesis?

Use comparative molecular field analysis (CoMFA) to correlate substituent effects (fluorine’s electronegativity, methyl’s hydrophobicity) with Salmonella typhimurium TA98 reverse mutation assay results. Include metabolites generated via hepatic S9 fraction incubation to assess bioactivation pathways. Synchrotron-based X-ray crystallography of DNA adducts (e.g., at guanine N7) provides atomic-level SAR insights .

Methodological Notes

  • Data Validation : Cross-reference chromatographic retention indices with NIST databases to confirm compound identity .
  • Safety Protocols : Handle fluorinated acridines in fume hoods with nitrile gloves; avoid inhalation due to potential mutagenic risks .
  • Ethical Compliance : Align in vivo studies with institutional animal care guidelines (e.g., OECD 451) and document protocols per FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.